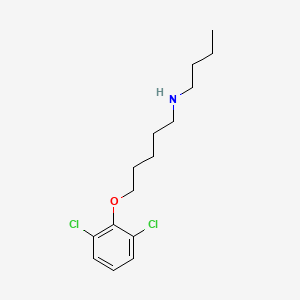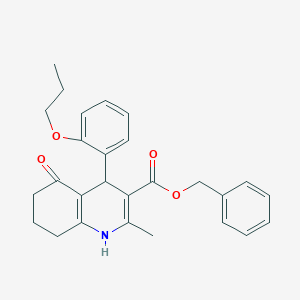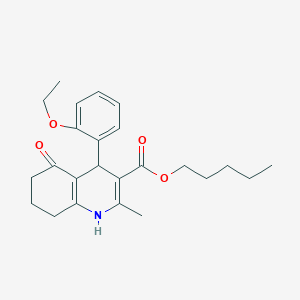![molecular formula C14H11N3O5S B5057611 1-[(4-methoxyphenyl)sulfonyl]-5-nitro-1H-benzimidazole](/img/structure/B5057611.png)
1-[(4-methoxyphenyl)sulfonyl]-5-nitro-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-methoxyphenyl)sulfonyl]-5-nitro-1H-benzimidazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties, including its ability to inhibit certain enzymes and its potential as an anti-cancer agent. In
Applications De Recherche Scientifique
1-[(4-methoxyphenyl)sulfonyl]-5-nitro-1H-benzimidazole has been studied for a variety of scientific research applications. One such application is its potential as an anti-cancer agent. Studies have shown that this compound has the ability to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential as an anti-inflammatory agent and as an inhibitor of certain enzymes, such as protein kinase CK2.
Mécanisme D'action
The mechanism of action of 1-[(4-methoxyphenyl)sulfonyl]-5-nitro-1H-benzimidazole is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes, such as protein kinase CK2. This inhibition leads to a decrease in the phosphorylation of certain proteins, which can affect various cellular processes.
Biochemical and Physiological Effects
Studies have shown that 1-[(4-methoxyphenyl)sulfonyl]-5-nitro-1H-benzimidazole has various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. It has also been shown to affect the phosphorylation of certain proteins, which can affect cellular processes such as cell cycle progression and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(4-methoxyphenyl)sulfonyl]-5-nitro-1H-benzimidazole in lab experiments is its potential as an anti-cancer agent. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in this area. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain cells at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-[(4-methoxyphenyl)sulfonyl]-5-nitro-1H-benzimidazole. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the exploration of this compound's potential as an anti-cancer agent, particularly in combination with other anti-cancer drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for use in other scientific research applications, such as anti-inflammatory therapy and enzyme inhibition.
Méthodes De Synthèse
The synthesis of 1-[(4-methoxyphenyl)sulfonyl]-5-nitro-1H-benzimidazole can be achieved through a variety of methods. One such method involves the reaction of 4-methoxyaniline with sodium nitrite and hydrochloric acid to form a diazonium salt. This salt is then coupled with 4-nitrophenylsulfone in the presence of a copper catalyst to form the desired product. Another method involves the reaction of 4-methoxyaniline with 4-nitrophenylsulfone in the presence of a base and a copper catalyst.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-5-nitrobenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5S/c1-22-11-3-5-12(6-4-11)23(20,21)16-9-15-13-8-10(17(18)19)2-7-14(13)16/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSSLFUJPHKCCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C=NC3=C2C=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5648440 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-fluorophenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine](/img/structure/B5057567.png)
![2-[(3-amino-4-methoxyphenyl)sulfonyl]ethanol hydrochloride](/img/structure/B5057576.png)
![2-[2-(1-piperidinylmethyl)-1H-benzimidazol-1-yl]ethanol](/img/structure/B5057587.png)
![3-propoxy-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B5057591.png)

![4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B5057601.png)
![1-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5057607.png)

![4-amino-N'-[(4-chlorobenzyl)oxy]-N-(2,5-dimethylphenyl)-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5057628.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5057643.png)
